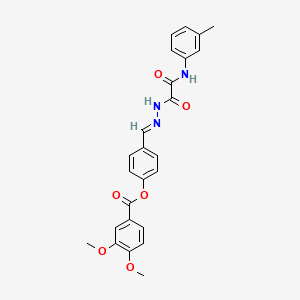
N'-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(2,4-dichlorophenoxy)propanohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(2,4-dichlorophenoxy)propanohydrazide is a synthetic organic compound characterized by its complex structure, which includes chlorinated aromatic rings and hydrazide functionalities. This compound is of interest in various fields due to its potential biological activities and applications in chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(2,4-dichlorophenoxy)propanohydrazide typically involves multiple steps:
Formation of the Benzylidene Intermediate: This step involves the reaction of 4-chlorobenzyl alcohol with 4-hydroxybenzaldehyde under basic conditions to form 4-((4-chlorobenzyl)oxy)benzaldehyde.
Hydrazone Formation: The benzaldehyde intermediate is then reacted with 2-(2,4-dichlorophenoxy)propanoic acid hydrazide in the presence of an acid catalyst to form the final hydrazone product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(2,4-dichlorophenoxy)propanohydrazide can undergo various chemical reactions, including:
Oxidation: The hydrazide group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazines or amines.
Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Azides or nitroso compounds.
Reduction: Hydrazines or primary amines.
Substitution: Various substituted aromatic derivatives depending on the nucleophile used.
科学的研究の応用
N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(2,4-dichlorophenoxy)propanohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
作用機序
The mechanism by which N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(2,4-dichlorophenoxy)propanohydrazide exerts its effects is not fully understood but may involve:
Molecular Targets: Interaction with enzymes or receptors in biological systems.
Pathways: Modulation of signaling pathways related to cell growth, apoptosis, or microbial inhibition.
類似化合物との比較
Similar Compounds
- N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide
- N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(2,4-dichlorophenoxy)butanohydrazide
Uniqueness
N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(2,4-dichlorophenoxy)propanohydrazide is unique due to its specific combination of chlorinated aromatic rings and hydrazide functionalities, which may confer distinct biological activities and chemical reactivity compared to its analogs.
特性
CAS番号 |
765311-07-7 |
|---|---|
分子式 |
C23H19Cl3N2O3 |
分子量 |
477.8 g/mol |
IUPAC名 |
N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-2-(2,4-dichlorophenoxy)propanamide |
InChI |
InChI=1S/C23H19Cl3N2O3/c1-15(31-22-11-8-19(25)12-21(22)26)23(29)28-27-13-16-4-9-20(10-5-16)30-14-17-2-6-18(24)7-3-17/h2-13,15H,14H2,1H3,(H,28,29)/b27-13+ |
InChIキー |
ZNMRLPJIYFYTRE-UVHMKAGCSA-N |
異性体SMILES |
CC(C(=O)N/N=C/C1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl)OC3=C(C=C(C=C3)Cl)Cl |
正規SMILES |
CC(C(=O)NN=CC1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl)OC3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


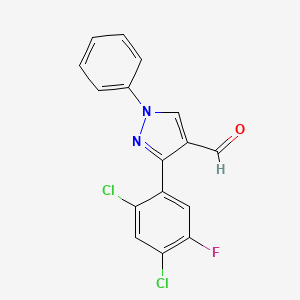
![5-(3-Ethoxyphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12017162.png)
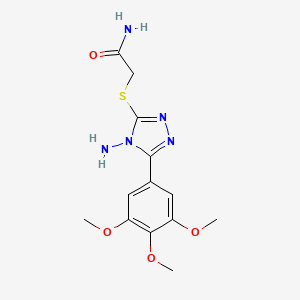
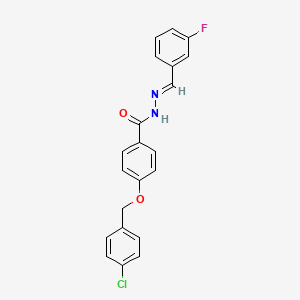
![(3Z)-5-bromo-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-pentyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12017166.png)
![methyl 2-{2-(4-chlorophenyl)-3-[(3-fluoro-4-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12017170.png)


![[1-[(E)-[[2-(4-ethoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2,4-dichlorobenzoate](/img/structure/B12017181.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B12017196.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12017201.png)
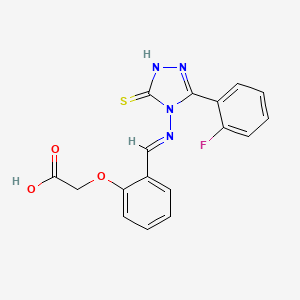
![8-[(2-Chlorophenyl)methylamino]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B12017214.png)
